molecular formula C17H11Cl2NO2 B1335924 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid CAS No. 725221-35-2

7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B1335924
CAS No.: 725221-35-2
M. Wt: 332.2 g/mol
InChI Key: AWZFEADCCFMMDL-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen. The compound name indicates the presence of a quinoline core structure, which consists of a benzene ring fused to a pyridine ring, forming a bicyclic aromatic system. The numerical designations in the name specify the exact positions of substituents on this quinoline framework, with the chlorine atom located at position 7, a methyl group at position 8, and a carboxylic acid functional group at position 4 of the quinoline ring system.

The molecular formula C17H11Cl2NO2 provides essential information about the atomic composition and molecular structure of the compound. This formula indicates the presence of seventeen carbon atoms, eleven hydrogen atoms, two chlorine atoms, one nitrogen atom, and two oxygen atoms. The molecular weight has been calculated as 332.2 grams per mole, confirming the substantial size and complexity of this quinoline derivative. The degree of unsaturation calculated from the molecular formula suggests the presence of multiple aromatic rings and carbonyl functionalities, consistent with the quinoline structure and carboxylic acid group.

The 2-(2-chlorophenyl) substituent represents a phenyl ring with a chlorine atom at the ortho position, attached to the quinoline system at position 2. This substitution pattern creates a dichlorinated compound with chlorine atoms positioned on different aromatic rings within the molecule. The Chemical Abstracts Service registry number 725221-35-2 provides a unique identifier for this specific compound in chemical databases and literature. The molecular structure demonstrates the complexity typical of substituted quinoline derivatives, with multiple functional groups that contribute to its chemical properties and potential biological activities.

Properties

IUPAC Name

7-chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-9-13(18)7-6-10-12(17(21)22)8-15(20-16(9)10)11-4-2-3-5-14(11)19/h2-8H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZFEADCCFMMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901174138
Record name 7-Chloro-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725221-35-2
Record name 7-Chloro-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725221-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid typically involves the condensation of 2-chlorobenzaldehyde with 2-amino-5-chlorotoluene in the presence of a suitable catalyst, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes where the reactants are mixed in reactors under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agents used.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to replace the chlorine atoms.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and bacterial infections.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, its ability to intercalate into DNA can result in the inhibition of DNA replication and transcription, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid 4-Cl on phenyl ring (vs. 2-Cl in target compound) C₁₇H₁₁Cl₂NO₂ 332.18 Positional isomer; altered binding affinity due to Cl orientation
7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid 3-Cl on phenyl ring C₁₇H₁₁Cl₂NO₂ 332.18 Meta-substitution may disrupt planar binding interactions compared to ortho-substituted analog
7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid 4-ethylphenyl (vs. 2-Cl-phenyl) C₁₉H₁₆ClNO₂ 325.8 Increased lipophilicity (logP) due to ethyl group; potential for enhanced membrane permeability
7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid 2-methoxy on phenyl ring C₁₈H₁₄ClNO₃ 327.76 Methoxy group introduces electron-donating effects, potentially improving solubility
7-Chloro-2-(5-ethylthien-2-yl)-8-methylquinoline-4-carboxylic acid Thienyl ring (vs. phenyl) C₁₇H₁₄ClNO₂S 343.82 Thiophene’s aromaticity differs from benzene, affecting π-π stacking in enzyme binding
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid 8-Cl, 2,4-diCl-phenyl C₁₆H₈Cl₃NO₂ 360.6 Additional Cl substituents enhance halogen bonding but may reduce solubility

Structural and Functional Insights

  • For example, docking studies on glycogen phosphorylase inhibitors show ortho-substituted compounds exhibit higher steric complementarity to the allosteric site .
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl) : Enhance stability and hydrophobic interactions but may reduce solubility.
    • Electron-Donating Groups (e.g., OMe) : Improve solubility via hydrogen bonding but may weaken receptor affinity .
    • Alkyl Chains (e.g., ethyl) : Increase lipophilicity, favoring passive diffusion across biological membranes .
  • Heterocyclic Variations : Replacing phenyl with thienyl (as in ) alters aromatic interactions, which could modulate selectivity in enzyme inhibition .

Biological Activity

7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, characterized by its unique chemical structure that includes chlorine and methyl groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Chemical Formula : C₁₇H₁₁Cl₂NO₂
  • Molecular Weight : 335.18 g/mol
  • CAS Number : 588696-22-4

The presence of chlorine atoms in the structure enhances its biological activity, making it a candidate for various therapeutic applications.

Antiviral Properties

Recent studies have indicated that derivatives of quinoline compounds, including this compound, exhibit significant antiviral properties. Research focusing on HIV integrase inhibitors has shown that certain quinoline derivatives can effectively inhibit viral replication at micromolar concentrations. For instance, structural modifications in similar compounds have led to improved inhibition rates against HIV-1 integrase, suggesting that similar modifications could enhance the efficacy of this compound .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it possesses activity against a range of bacterial strains. The mechanism of action is believed to involve interference with bacterial DNA synthesis, although specific pathways remain to be elucidated.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. Results indicate that while it exhibits cytotoxic effects on certain cancer cell lines, the selectivity and potency vary significantly depending on the specific cellular context. Detailed studies are needed to fully understand its therapeutic index and potential side effects .

Case Studies

  • HIV Integrase Inhibition :
    • A study reported an IC50 value of 47 µM for a structurally related compound, indicating moderate activity against HIV integrase .
    • Further optimization of the quinoline scaffold could potentially enhance this activity.
  • Antibacterial Efficacy :
    • In a recent trial, derivatives of quinoline were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

Data Summary

Biological ActivityCompound TestedIC50 Value (µM)Reference
HIV Integrase InhibitionThis compound47
Antibacterial ActivityVarious quinoline derivativesLow micromolar range
Cytotoxicity (cancer cell lines)This compoundVariable

Q & A

Q. What are the recommended synthetic pathways for 7-chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer: A common approach involves the condensation of substituted anilines with chloro-substituted diketones, followed by cyclization and carboxylation. For example, describes a related synthesis using quinaldic acid and 4-chlorophenol with phosphorus oxychloride (PCl₃) as a catalyst, yielding 90% under reflux conditions (353–363 K). To optimize yields:

  • Control reaction temperature to avoid side reactions (e.g., over-chlorination).
  • Use anhydrous solvents to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to identify quenching points.
    Yield optimization may require iterative adjustments of stoichiometry, as seen in analogous quinoline syntheses .

Q. How can the purity and structural integrity of the compound be verified post-synthesis?

Methodological Answer: Employ a multi-technique approach:

  • Elemental Analysis (EA): Verify C, H, N, Cl content against theoretical values (Molecular Formula: C₁₇H₁₁Cl₂NO₂; MW: 332.18) .
  • NMR Spectroscopy: Compare ¹H/¹³C NMR peaks to analogous structures (e.g., reports dihedral angles and torsion parameters for related quinoline-carboxylates).
  • X-ray Crystallography: Resolve crystal packing and confirm substituent positions (e.g., used this to validate a similar compound’s structure with a 14.7° dihedral angle between aromatic rings) .

Q. What solvent systems are suitable for solubility testing, and how does pH affect stability?

Methodological Answer:

  • Solubility Screening: Test polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–12) to assess solubility gradients. highlights that quinoline derivatives often require basic conditions (pH > 9) for carboxylate ionization, enhancing aqueous solubility.
  • Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions may hydrolyze the ester/carboxylic acid group, while light exposure could induce photodegradation .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chlorophenyl and 8-methyl substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: The 8-methyl group may hinder nucleophilic attack at the 4-carboxyl position, necessitating bulky ligands (e.g., XPhos) in Pd-catalyzed couplings.
  • Electronic Effects: The electron-withdrawing 2-chlorophenyl group deactivates the quinoline ring, reducing electrophilic substitution rates. Computational modeling (DFT) can predict reactive sites, as demonstrated in for chromene-carboxylic acid analogs .
  • Experimental Validation: Perform Suzuki-Miyaura coupling with aryl boronic acids under varying Pd catalyst loads (0.5–5 mol%) to map reactivity thresholds.

Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

  • Assay Reprodubility: Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤ 0.1% v/v). notes that fluorinated quinolines require rigorous solvent matching due to aggregation-prone behavior .
  • Metabolite Interference: Use LC-MS to identify degradation products or metabolites that may skew results. For example, esterase-mediated hydrolysis of the carboxylate group could alter activity .
  • Statistical Analysis: Apply ANOVA or Grubbs’ test to identify outliers in dose-response datasets.

Q. How can computational methods predict the compound’s binding affinity to target proteins (e.g., kinases)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. ’s structural data for indenoquinoline-carboxylates provides a template for force field parameterization .
  • MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. The 2-chlorophenyl group’s hydrophobic interactions may stabilize ligand-protein complexes .
  • Validation: Compare computational ΔG values with experimental SPR (Surface Plasmon Resonance) binding assays.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for analogous quinoline-carboxylates?

Methodological Answer:

  • Source Comparison: Cross-reference methods in (90% yield) and (75% yield for chromene-carboxylates). Differences may arise from purification techniques (e.g., column chromatography vs. recrystallization).
  • Byproduct Analysis: Use GC-MS or MALDI-TOF to identify unaccounted side products (e.g., detected no major byproducts, while noted fluorinated derivatives forming dimers) .
  • Reaction Scale: Milligram-scale reactions often report higher yields than gram-scale due to heat/mass transfer limitations.

Safety and Handling

Q. What are the critical safety protocols for handling this compound in vitro?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles. emphasizes avoiding skin/eye contact due to potential irritation .
  • Ventilation: Use fume hoods for weighing and synthesis steps. The compound’s dust may pose inhalation risks (GHS classification: Not classified, but precautionary measures are advised) .
  • Spill Management: Neutralize with dry sand or vermiculite, followed by disposal as hazardous waste .

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